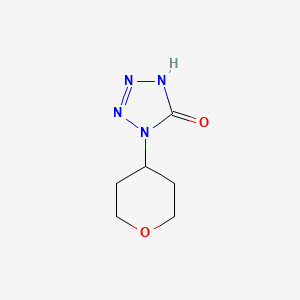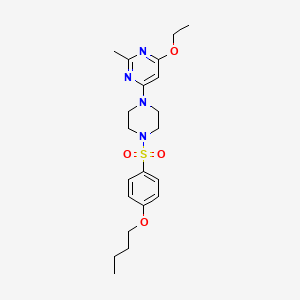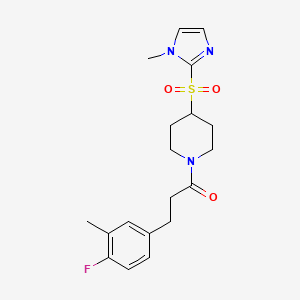
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound belonging to the class of thiadiazoles. It exhibits various biological activities, making it a subject of interest in medicinal and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol: : This involves the reaction of thiourea with hydrazine hydrate in an acidic medium.
Formation of 3-cyclohexylureido intermediate: : This intermediate is synthesized by reacting cyclohexyl isocyanate with the 5-amino-1,3,4-thiadiazole-2-thiol.
Final coupling reaction: : The intermediate is then reacted with 4-ethoxyphenylacetyl chloride to form the final product.
Industrial Production Methods
Industrial production follows similar synthetic routes but often uses continuous flow reactions and optimized conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, especially at the thiadiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction of the nitro groups (if present) can lead to amino derivatives.
Substitution: : Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Utilizes reagents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Requires strong acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: : Sulfoxides, sulfones
Reduction: : Amino derivatives
Substitution: : Various phenyl-substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its reactivity and as a precursor for other thiadiazole-based compounds.
Biology
It exhibits potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine
The compound's biological activities are leveraged for developing new therapeutic agents, especially targeting resistant bacterial strains and cancer cells.
Industry
Used as an intermediate in the synthesis of dyes, agrochemicals, and polymers.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of enzyme activities essential for microbial and cancer cell survival. It targets specific enzymes involved in DNA replication and protein synthesis, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
2-((5-(3-Methylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
Uniqueness
The cyclohexylureido moiety in this compound provides unique steric and electronic properties, enhancing its biological activity compared to its analogs. This makes it more effective in certain applications, such as antimicrobial and anticancer therapies.
There you go! Now you have an in-depth overview of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide. Anything else you want to delve into?
Propiedades
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S2/c1-2-27-15-10-8-14(9-11-15)20-16(25)12-28-19-24-23-18(29-19)22-17(26)21-13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,20,25)(H2,21,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUHILNHRPUIPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2406767.png)

![3-[3-({2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2406770.png)

![3-(Tert-butyl)-1-methyl-6-((((4-nitrophenyl)amino)thioxomethyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2406775.png)
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2406778.png)




![1-Oxa-6-azaspiro[3.4]octane acetate](/img/structure/B2406785.png)

methanone](/img/structure/B2406788.png)
